3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one
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Overview
Description
3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one is a heterocyclic compound that features a thieno[2,3-D]pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-D]pyridazinone scaffold, followed by bromination and hydroxylation reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 4-Bromo-3-methylbenzonitrile
- 2,4,6-Tribromoanisole
Uniqueness
Compared to similar compounds, 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one stands out due to its unique thieno[2,3-D]pyridazinone core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5BrN2O2S |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-bromo-6-methyl-5H-thieno[2,3-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C7H5BrN2O2S/c1-10-7(12)5-4(6(11)9-10)3(8)2-13-5/h2H,1H3,(H,9,11) |
InChI Key |
XCFLPBVCVAFOKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)Br)C(=O)N1 |
Origin of Product |
United States |
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